![molecular formula C16H20N4O B6512525 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane CAS No. 951597-93-6](/img/structure/B6512525.png)

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

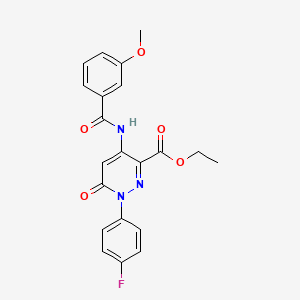

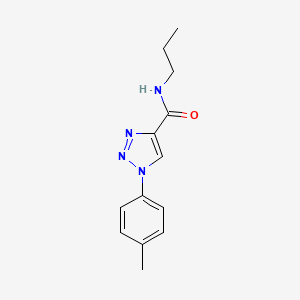

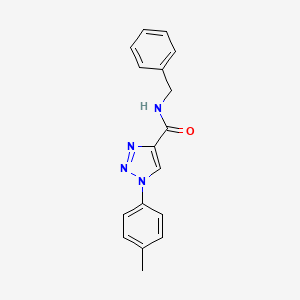

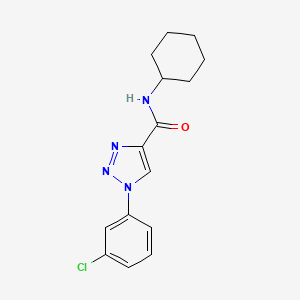

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The azepane ring could potentially be formed through a ring-closing reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the azepane ring, and the 4-methylphenyl group. The exact 3D structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring, the carbonyl group, and the aromatic ring. The triazole could potentially undergo reactions at the nitrogen atoms, the carbonyl group could be involved in various addition reactions, and the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the polar carbonyl group, the aromatic ring, and the heterocyclic triazole ring .Wissenschaftliche Forschungsanwendungen

Azepane has a variety of potential scientific research applications. It can be used as a synthetic intermediate in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It can also be used as a starting material for the synthesis of heterocyclic compounds, which are important in the development of new drugs and other compounds. Azepane can also be used in the synthesis of polymers and other materials for use in various industrial applications.

Wirkmechanismus

The mechanism of action of Azepane is not yet fully understood. However, it is believed that the nitrogen-containing ring of Azepane can act as a nucleophile, which can react with electrophiles such as alkenes and alkynes to form new bonds. Additionally, the methylphenyl group of Azepane can act as an electron donor, which can react with electron acceptors such as carbonyl compounds to form new bonds.

Biochemical and Physiological Effects

The biochemical and physiological effects of Azepane are not yet fully understood. However, it is believed that Azepane may have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, Azepane may have potential applications as an inhibitor of certain enzymes, such as proteases and kinases.

Vorteile Und Einschränkungen Für Laborexperimente

Azepane has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds. Additionally, Azepane is stable and non-toxic, making it a safe compound to work with in the laboratory. However, there are some limitations to using Azepane in laboratory experiments. Azepane is not very soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, Azepane is not very reactive, making it difficult to use in reactions requiring high reactivity.

Zukünftige Richtungen

There are a variety of possible future directions for Azepane research. One possible direction is to further investigate its potential applications as an inhibitor of certain enzymes, such as proteases and kinases. Additionally, Azepane could be further investigated for its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Furthermore, Azepane could be further investigated for its potential applications as a starting material for the synthesis of polymers and other materials for use in various industrial applications. Finally, Azepane could be further investigated for its potential biochemical and physiological effects, such as its anti-inflammatory, anti-bacterial, and anti-fungal properties.

Synthesemethoden

Azepane can be synthesized through a variety of methods, including the Wittig reaction, the Ugi reaction, the Passerini reaction, and the multicomponent reaction (MCR). The Wittig reaction involves the formation of an organometallic intermediate, which is then reacted with an organic halide to form the desired product. The Ugi reaction involves the formation of a four-component reaction intermediate, which is then reacted with an organic halide to form the desired product. The Passerini reaction is a three-component reaction in which an aldehyde, an amine, and an acid are reacted to form the desired product. The multicomponent reaction (MCR) is a four-component reaction involving the reaction of an aldehyde, an amine, an acid, and an alcohol to form the desired product.

Eigenschaften

IUPAC Name |

azepan-1-yl-[1-(4-methylphenyl)triazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-13-6-8-14(9-7-13)20-12-15(17-18-20)16(21)19-10-4-2-3-5-11-19/h6-9,12H,2-5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTYDDPOKZAKMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(5-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B6512456.png)

![N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethane-1-sulfonamide](/img/structure/B6512472.png)

![2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6512481.png)

![2-[(2-chloro-6-fluorophenyl)methyl]-5-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione](/img/structure/B6512486.png)

![2-[(2-fluorophenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methyl}-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione](/img/structure/B6512498.png)

![N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512510.png)

![N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512518.png)

![4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine](/img/structure/B6512531.png)

![1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512532.png)

![1-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512543.png)